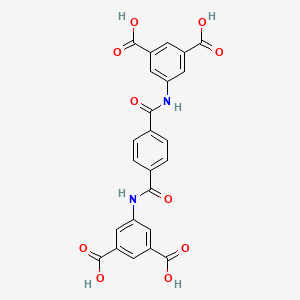

5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid

Description

5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS: 120360-52-3) is a tetracarboxylic acid derivative with a central terephthaloyl (1,4-phenylene) core connected to two isophthalic acid units via azanediyl (–NH–) linkages. Its molecular formula is C₂₄H₁₆N₂O₁₀, and it has a molecular weight of 492.39 g/mol . The compound is characterized by four carboxylic acid groups (–COOH) and two amide-like (–NH–CO–) linkages, making it a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its rigid aromatic backbone and multiple coordination sites enable the formation of stable, porous architectures with applications in gas adsorption, catalysis, and materials science .

Properties

IUPAC Name |

5-[[4-[(3,5-dicarboxyphenyl)carbamoyl]benzoyl]amino]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O10/c27-19(25-17-7-13(21(29)30)5-14(8-17)22(31)32)11-1-2-12(4-3-11)20(28)26-18-9-15(23(33)34)6-16(10-18)24(35)36/h1-10H,(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMSPALJZAUPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid typically involves a nucleophilic substitution reaction. One common method involves the reaction of dimethyl 5-aminoisophthalate with terephthaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid can undergo various chemical reactions, including:

Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution reactions.

Condensation Reactions: It can participate in condensation reactions to form larger supramolecular structures.

Hydrogen Bonding: The compound can form hydrogen bonds, which are crucial in the formation of MOFs and other supramolecular assemblies.

Common Reagents and Conditions

Nucleophilic Substitution: Dimethyl 5-aminoisophthalate, terephthaloyl chloride, triethylamine, dichloromethane.

Condensation Reactions: Various carboxylic acids and amines under dehydrating conditions.

Major Products

The major products of these reactions are typically larger supramolecular structures, such as MOFs, which have applications in gas storage, catalysis, and drug delivery .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

One of the primary applications of this compound is as a ligand in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous materials that have significant implications in gas storage, separation, and catalysis.

- Case Study : Research has demonstrated that incorporating 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid into MOF structures enhances their stability and gas adsorption capacities. For instance, studies indicate that MOFs formed with this ligand exhibit improved selectivity for carbon dioxide over nitrogen, making them suitable for carbon capture technologies.

Polymer Chemistry

This compound can also be utilized in polymer chemistry to develop high-performance materials. Its rigid structure contributes to the thermal stability and mechanical strength of polymer composites.

- Case Study : A recent study investigated the use of this compound in synthesizing polyamide resins. The resulting polymers showed enhanced thermal resistance and mechanical properties compared to conventional polyamides.

Biomedical Applications

The compound's biocompatibility makes it a candidate for biomedical applications, particularly in drug delivery systems and tissue engineering.

- Case Study : Research has explored the use of this diacid in creating biodegradable scaffolds for tissue engineering. These scaffolds demonstrated favorable cell adhesion and proliferation rates, indicating their potential for regenerative medicine applications.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metal-Organic Frameworks | Used as a ligand for gas adsorption | Enhanced CO2/N2 selectivity |

| Polymer Chemistry | Contributes to high-performance polymers | Improved thermal stability |

| Biomedical Applications | Biodegradable scaffolds for tissue engineering | Favorable cell adhesion |

Mechanism of Action

The mechanism of action of 5,5’-(Terephthaloylbis(azanediyl))diisophthalic acid primarily involves its ability to form hydrogen bonds and participate in condensation reactions. These interactions are crucial for the formation of stable supramolecular structures, such as MOFs. The molecular targets and pathways involved include the carboxyl and amide groups, which facilitate the formation of hydrogen bonds and other non-covalent interactions .

Comparison with Similar Compounds

Table 1: Comparison of Diisophthalic Acid Derivatives

Key Research Findings

MOF Stability and Porosity

- Terephthaloylbis(azanediyl) Derivative : In NKU-113 MOF, this ligand forms a self-interpenetrated framework with a BET surface area of 1,486 m²/g , outperforming analogs like NKU-112 (collapsed structure) due to rigid bipyridine coordination .

- Methylene-bis(oxy) Derivative : Forms flexible MOFs with reversible pore expansion, enabling selective CO₂/N₂ separation under varying pressures .

Chemical Reactivity

- Carbonylbis(azanediyl) Derivative : Exhibits superior proton conductivity (3.2 × 10⁻³ S/cm at 80°C) in hydrated MOFs, attributed to dense hydrogen-bonding networks .

- Propane-1,3-diylbis(oxy) Derivative : MOFs derived from this ligand show CO₂ uptake of 4.2 mmol/g at 298 K, higher than methylene-spaced analogs (3.1 mmol/g) due to larger pore size .

Thermal and Mechanical Stability

- The terephthaloylbis(azanediyl) core enhances thermal stability (decomposition >400°C) compared to aliphatic spacers (e.g., propane derivatives decompose at ~300°C) .

- Phenylene spacers (e.g., 1,3-phenylenebis(methylene)) improve hydrolytic stability, retaining crystallinity after 7 days in water, unlike methylene-spaced MOFs .

Biological Activity

5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid (CAS No. 120360-52-3) is a complex organic compound notable for its potential applications in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. Its unique structural features enable various biological activities, particularly in the fields of sensing and adsorption.

- Molecular Formula : C₁₉H₁₃N₃O₈

- Molecular Weight : 492.39 g/mol

- Appearance : Typically presented as a white to off-white powder.

Biological Activity

The biological activity of this compound is largely derived from its interactions within metal-organic frameworks. These frameworks exhibit properties that can be harnessed for various applications, including environmental sensing and biological assays.

Sensing Applications

- Selective Detection of Ions : Research indicates that MOFs incorporating this compound can selectively detect metal ions such as Fe³⁺ and Cr(VI). For instance, Zn(II) and Cd(II) based coordination polymers have been developed using this compound to create effective sensors for hazardous pollutants in aqueous solutions .

- Fluorescence Sensing : The incorporation of this compound in MOFs has been shown to enhance fluorescence properties, allowing for sensitive detection methods in environmental monitoring .

Case Studies

- Study on Ion Detection : A study published in Chemical Communications demonstrated the use of a Zn-based MOF with this compound for the selective detection of Fe³⁺ ions. The framework exhibited a high sensitivity with a detection limit significantly lower than conventional methods .

- Environmental Monitoring : Another research highlighted the ability of coordination polymers formed with this compound to adsorb methylene blue from aqueous solutions effectively. This capability indicates potential applications in water purification technologies .

Data Table: Biological Activities and Applications

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 5,5'-(Terephthaloylbis(azanediyl))diisophthalic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between terephthaloyl chloride and amino-functionalized isophthalic acid derivatives. Optimization can be achieved via factorial design experiments, where variables such as solvent polarity (e.g., dimethylformamide vs. tetrahydrofuran), temperature (80–120°C), and stoichiometric ratios are systematically tested. Reaction progress should be monitored using thin-layer chromatography (TLC) or in situ FTIR spectroscopy to track carbonyl group consumption .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the terephthaloyl-azanediyl linkage, with shifts in the aromatic and amide proton regions (~7-8 ppm and ~10-12 ppm, respectively) serving as diagnostic markers. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can assess purity, while mass spectrometry (ESI-MS) verifies molecular ion peaks. Complementary techniques like X-ray crystallography (if single crystals are obtainable) provide structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Standard precautions for dicarboxylic acid derivatives apply: use of nitrile gloves, lab coats, and fume hoods to avoid inhalation of fine particulates. Material Safety Data Sheets (MSDS) should be consulted for specific hazards, such as potential irritant properties. Waste disposal must follow institutional guidelines for organic acids, with neutralization (e.g., using sodium bicarbonate) prior to disposal .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what factors influence its coordination behavior?

- Methodological Answer : The dicarboxylic acid groups act as linkers for metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis at controlled pH (3–5) and temperature (90–120°C) promotes framework assembly. Competitive coordination from solvents (e.g., water vs. DMF) must be minimized. Powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis are essential for confirming porosity and structural integrity. Density Functional Theory (DFT) simulations can predict binding energies and stability .

Q. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?

- Methodological Answer : Contradictions often arise from variations in solvent purity, temperature, and crystallinity. A systematic approach involves:

- Solvent Screening : Test solubility in aprotic (e.g., DMSO, DMF) vs. protic (e.g., water, ethanol) solvents at standardized temperatures (25°C, 50°C).

- Crystallinity Control : Compare solubility of amorphous (ball-milled) vs. crystalline (recrystallized) forms.

- Computational Modeling : Use Hansen solubility parameters or COSMO-RS simulations to predict solvent compatibility .

Q. What role does this compound play in advancing membrane-based separation technologies?

- Methodological Answer : Its rigid aromatic structure and carboxylate groups make it suitable for fabricating thin-film composite (TFC) membranes. Layer-by-layer (LbL) assembly or interfacial polymerization can incorporate the compound into polyamide active layers. Performance metrics (e.g., salt rejection, flux rates) should be evaluated using cross-flow filtration systems under varying pressures (10–30 bar) and feed concentrations. Comparative studies with commercial membranes (e.g., RO-99) benchmark efficacy .

Q. How can theoretical frameworks guide the design of experiments involving this compound in catalytic applications?

- Methodological Answer : Ligand design principles from coordination chemistry can inform hypotheses about catalytic active sites. For example, the terephthaloyl-azanediyl motif may enhance electron transfer in oxidation reactions. Experimental validation requires coupling cyclic voltammetry (to assess redox potentials) with kinetic studies (e.g., turnover frequency measurements). Mechanistic insights can be derived through in situ Raman spectroscopy or operando X-ray absorption spectroscopy (XAS) .

Data Analysis and Replication

Q. What statistical methods are recommended for analyzing variability in thermal stability measurements of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) data should be analyzed using ANOVA to compare decomposition temperatures across replicate experiments. Outliers may arise from moisture content or heating rate inconsistencies (standardize at 10°C/min under inert gas). Replicate synthesis batches (n ≥ 3) ensure reproducibility, and principal component analysis (PCA) can identify critical variables (e.g., precursor purity) affecting stability .

Theoretical and Methodological Integration

Q. How can researchers align studies of this compound with broader conceptual frameworks in supramolecular chemistry?

- Methodological Answer : Investigate its potential as a building block for hydrogen-bonded networks or π-π stacking assemblies. Pair crystallographic data with Hirshfeld surface analysis to quantify intermolecular interactions. Theoretical models (e.g., CrystalExplorer) can map interaction landscapes and predict packing motifs. Comparative studies with analogs (e.g., benzene-1,3,5-tricarboxylic acid) highlight structural influences on self-assembly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.